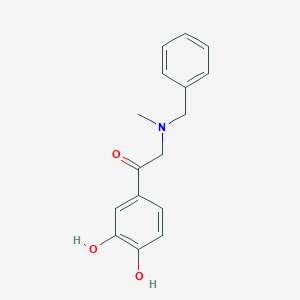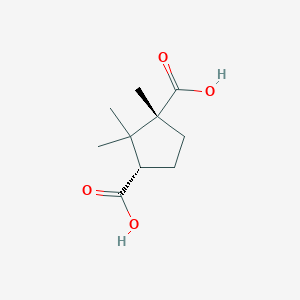
8-Hidroxicumarina
Descripción general
Descripción
8-Hydroxycoumarin is an intermediate in the microbial transformation of quinolone . It has a molecular weight of 162.14 and a chemical formula of C9H6O3 .
Synthesis Analysis
8-Hydroxycoumarin can be synthesized through various methods. One such method involves the condensation reaction between substituted aldehydes, 4-hydroxycoumarin, and ammonium acetate under solvent-free conditions .
Molecular Structure Analysis
The molecular structure of 8-Hydroxycoumarin consists of a pyridine ring fused to phenol, with a hydroxyl group attached to position 8 . The 1H-NMR and 13C-NMR data provide detailed information about the hydrogen and carbon atoms in the molecule .
Chemical Reactions Analysis
8-Hydroxycoumarin can participate in various chemical reactions. For instance, it can be used in the synthesis of coumarin-fused heterocycles . It can also react with Al3+ based on docking scores .
Physical And Chemical Properties Analysis
8-Hydroxycoumarin has a density of 1.4±0.1 g/cm3, a boiling point of 361.6±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also exhibits unique photophysical properties depending on the fused coumarin ring systems .
Aplicaciones Científicas De Investigación
Actividades Antifúngicas
Se han sintetizado derivados de la 8-Hidroxicumarina y se ha demostrado que exhiben prometedoras actividades antifúngicas contra varios hongos fitopatógenos. Estos incluyen Botrytis cinerea, Alternaria solani, Gibberella zeae, Rhizoctonia solani, Colletotrichum anthrax y Alternaria leaf spot. La eficacia se mide mediante el método de tasa de crecimiento micelial, lo que indica un uso potencial en fungicidas agrícolas .
Efectos Antibacterianos
Los compuestos de cumarina, incluidos los derivados de la this compound, han demostrado un amplio espectro de efectos antibacterianos. Se han probado contra bacterias como Staphylococcus epidermidis, Staphylococcus aureus y Bacillus cereus. Estos hallazgos sugieren su potencial como compuestos líderes en el descubrimiento de fármacos para el tratamiento de infecciones bacterianas .
Propiedades Anticoagulantes
Las 4-Hidroxicumarinas, estrechamente relacionadas con la this compound, se han utilizado eficazmente como anticoagulantes. Tratan trastornos con coagulación excesiva o indeseable, como tromboflebitis, embolia pulmonar y ciertas afecciones cardíacas debido a su capacidad para prevenir la formación de coágulos sanguíneos .
Etiquetado Fluorescente
Las cumarinas, incluida la this compound, desempeñan un papel importante como fluoróforos en el etiquetado fluorescente de biomoléculas. Esta aplicación es crucial en la investigación biológica para el seguimiento y la observación de procesos moleculares dentro de las células .
Detección de Iones Metálicos
Las propiedades fluorescentes de las cumarinas también se utilizan en la detección de iones metálicos. Esto es particularmente útil en la vigilancia ambiental y los procesos industriales donde los niveles de iones metálicos deben medirse con precisión .
Comportamiento Antioxidante
La actividad antioxidante de las cumarinas naturales se ha estudiado ampliamente. La investigación indica que la this compound y sus derivados pueden actuar como antioxidantes, lo cual es importante para prevenir enfermedades relacionadas con el estrés oxidativo .
Mecanismo De Acción
Target of Action
8-Hydroxycoumarin, like other coumarin derivatives, has a diverse range of biological and therapeutic properties . It is known to interact with various targets, including biomolecules and metal ions . It plays a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Mode of Action
The interaction of 8-Hydroxycoumarin with its targets results in various changes. For instance, when used as a fluorophore, it exhibits fascinating fluorescence behavior upon excitation with ultraviolet (UV) light . This property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .
Biochemical Pathways
8-Hydroxycoumarin, as a coumarin derivative, is involved in various biochemical pathways. It is a secondary metabolite made up of benzene and α-pyrone rings fused together . This review provides a detailed insight into the characteristics of coumarins as well as their biosynthesis in plants and metabolic pathways . It is also known to be involved in the fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Pharmacokinetics
Coumarin derivatives are known to have a great therapeutic profile . They have been extensively studied for their pharmacological effects in different disease models and doses with complex action mechanisms .
Result of Action
The molecular and cellular effects of 8-Hydroxycoumarin’s action are diverse, given its wide range of applications. As a fluorophore, it is used in the fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . It has also been used in the development of fluorescent chemosensors for molecular imaging, analytical, bioorganic, and materials chemistry .
Action Environment
The action, efficacy, and stability of 8-Hydroxycoumarin can be influenced by various environmental factors. For instance, its fluorescence behavior can be affected by the polarity of the microenvironment . More research is needed to fully understand how different environmental factors influence the action of 8-Hydroxycoumarin.
Safety and Hazards
Direcciones Futuras
8-Hydroxycoumarin and its derivatives have shown promising results in various fields, including medicinal chemistry. For instance, it has been used as an efficient turn-on fluorescent chemosensor . Furthermore, coumarin-based hybrid compounds have been designed and synthesized as a new strategy in the field of medicinal chemistry .
Propiedades
IUPAC Name |
8-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTUTXWBBUARQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873761 | |
| Record name | 8-Hydroxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2442-31-1 | |
| Record name | 8-Hydroxycoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002442311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Hydroxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-HYDROXYCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/854P936B10 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 8-hydroxycoumarin in microbial metabolism?
A1: 8-Hydroxycoumarin is a key intermediate in the microbial degradation pathway of quinoline, a nitrogen-containing heterocyclic aromatic compound often found as a pollutant in environments impacted by industrial activities. [, , , , , , , , ]
Q2: Which microorganisms are known to utilize 8-hydroxycoumarin during quinoline degradation?
A2: Several bacterial species, including Pseudomonas sp., Pseudomonas stutzeri, and Rhodococcus sp. have been identified to degrade quinoline via the 8-hydroxycoumarin pathway. [, , , , , , , , ]
Q3: How do these bacteria further metabolize 8-hydroxycoumarin?
A3: After its formation from quinoline, 8-hydroxycoumarin is further metabolized to 2,3-dihydroxyphenylpropionic acid by these bacteria. [, , , , , , , ]
Q4: Can bacteria selectively remove nitrogen from quinoline using this pathway?
A4: Yes, Pseudomonas ayucida IGTN9m can selectively remove nitrogen from quinoline by converting it to 2-quinolinone and subsequently to 8-hydroxycoumarin. This characteristic shows potential for applications in biorefining to reduce the nitrogen content of petroleum. []
Q5: How does 8-hydroxycoumarin interact with the enzyme Xenobiotic reductase A (XenA)?
A5: 8-Hydroxycoumarin acts as a substrate for XenA, an enzyme found in Pseudomonas putida. XenA catalyzes the NADH/NADPH-dependent reduction of 8-hydroxycoumarin. [, ]
Q6: What is the kinetic behavior of XenA towards 8-hydroxycoumarin reduction?
A6: Kinetic studies show that the reduction of 8-hydroxycoumarin by XenA is concentration-dependent. The enzyme demonstrates a faster limiting rate constant for 8-hydroxycoumarin reduction compared to other substrates like 2-cyclohexenone. [, ]
Q7: What is the molecular formula and weight of 8-hydroxycoumarin?
A7: The molecular formula of 8-hydroxycoumarin is C9H6O3, and its molecular weight is 162.14 g/mol.
Q8: What spectroscopic techniques are helpful for identifying 8-hydroxycoumarin?
A9: Researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) to characterize and identify 8-hydroxycoumarin and its derivatives. [, , , ]
Q9: Are there any notable structural features of 8-hydroxycoumarin revealed by its crystal structure?
A10: Analysis of the crystal structure of daphnetin dihydrate, a glycosylated derivative of 8-hydroxycoumarin, reveals a relatively planar coumarin ring system. The glucose moiety attached to the coumarin ring adopts a C1 chair conformation. The glycosidic linkage exhibits a smaller torsion angle compared to other similar compounds, potentially leading to intramolecular repulsions. []
Q10: What are some reported biological activities of 8-hydroxycoumarin and its derivatives?
A11: Research suggests that 8-hydroxycoumarin derivatives possess various biological activities, including: * Anti-tumor activity: Some 8-hydroxycoumarin-based silver complexes exhibit promising antiproliferative effects against human carcinoma cell lines. [] * Anti-inflammatory activity: Extracts from plants containing 8-hydroxycoumarin and its derivatives, such as ash bark, demonstrate anti-inflammatory properties in LPS-induced macrophages. [] * Antibacterial activity: Certain 8-hydroxycoumarin derivatives, like fraxetin and aesculetin, exhibit significant antibacterial properties against various bacterial strains. [] * Antioxidant activity: 8-Hydroxycoumarin, in particular, has been recognized for its antioxidant properties. [, ]
Q11: What are the potential applications of 8-hydroxycoumarin based on its biological activities?
A12: The diverse biological activities of 8-hydroxycoumarin and its derivatives make them potential candidates for developing: * Chemotherapeutic agents: The potent anti-tumor activities of some 8-hydroxycoumarin derivatives warrant further investigation for potential applications in cancer treatment. [] * Anti-inflammatory drugs: The anti-inflammatory properties of 8-hydroxycoumarin-containing plant extracts and derivatives suggest their potential use in managing inflammatory conditions. [] * Antibacterial agents: The antibacterial properties of specific 8-hydroxycoumarin derivatives might be beneficial in developing new antibacterial drugs. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[a]pyrene-7,8-dione](/img/structure/B196088.png)
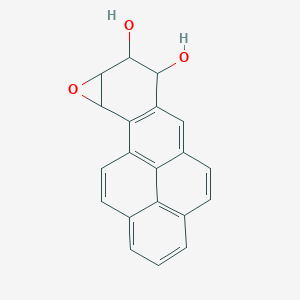
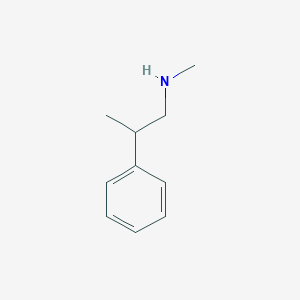
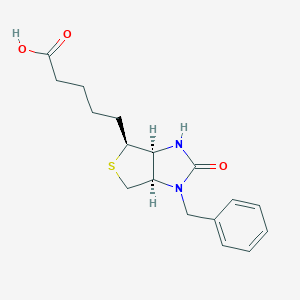
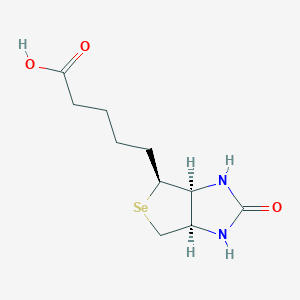
![4'-Chloro-[1,1'-biphenyl]-2-amine](/img/structure/B196108.png)



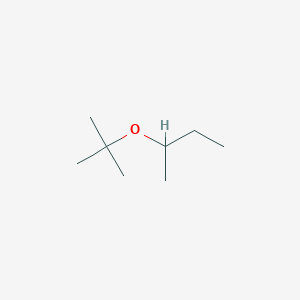
![2-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole](/img/structure/B196129.png)

